![molecular formula C14H17NO3 B1519596 1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1097098-94-6](/img/structure/B1519596.png)
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Overview
Description
The compound is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 2,2-dimethylpropanoyl group is a type of acyl group, which is often involved in acylation reactions in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 2,2-dimethylpropanoyl chloride, a related compound, was first made by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 2,2-dimethylpropanoyl groups. Indoles are known to undergo electrophilic substitution reactions, while acyl groups like 2,2-dimethylpropanoyl can participate in various reactions such as acylation .Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid,” but unfortunately, the available online resources do not provide detailed information on specific applications for this compound. The search results mostly include supplier information and chemical databases .
Safety and Hazards
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-2,3-dihydroindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFRCKSVHUFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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